molecular formula C10H8BrN3O B2379657 2-Bromo-5-(pyridin-3-ylmethoxy)pyrazine CAS No. 1877094-05-7

2-Bromo-5-(pyridin-3-ylmethoxy)pyrazine

Cat. No.: B2379657
CAS No.: 1877094-05-7
M. Wt: 266.098
InChI Key: FKIOBUOGAHWZLB-UHFFFAOYSA-N
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Description

2-Bromo-5-(pyridin-3-ylmethoxy)pyrazine: is a heterocyclic organic compound with the molecular formula C10H8BrN3O It consists of a pyrazine ring substituted with a bromine atom at the second position and a pyridin-3-ylmethoxy group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(pyridin-3-ylmethoxy)pyrazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromopyrazine and 3-pyridinemethanol.

    Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable base such as potassium carbonate or sodium hydride. The reaction mixture is heated to reflux in an appropriate solvent like dimethylformamide or tetrahydrofuran.

    Formation of the Product: The nucleophilic substitution reaction occurs, leading to the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-(pyridin-3-ylmethoxy)pyrazine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the pyrazine ring to dihydropyrazine or tetrahydropyrazine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted pyrazine derivatives.

    Oxidation: Formation of N-oxides or other oxidized products.

    Reduction: Formation of dihydropyrazine or tetrahydropyrazine derivatives.

Scientific Research Applications

Chemistry: 2-Bromo-5-(pyridin-3-ylmethoxy)pyrazine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Industry: The compound is used in the development of functional materials, including organic semiconductors and light-emitting diodes. Its unique electronic properties make it suitable for applications in material science.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(pyridin-3-ylmethoxy)pyrazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids. The bromine atom and the pyridin-3-ylmethoxy group contribute to its binding affinity and specificity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

  • 2-Bromo-5-(pyridin-2-ylmethoxy)pyrazine
  • 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine
  • 2-Chloro-5-(pyridin-3-ylmethoxy)pyrazine

Comparison: Compared to its analogs, 2-Bromo-5-(pyridin-3-ylmethoxy)pyrazine is unique due to the specific positioning of the pyridin-3-ylmethoxy group. This positioning can influence its reactivity and binding properties. The presence of the bromine atom at the second position also affects its chemical behavior, making it distinct from compounds with different halogen substitutions.

Properties

IUPAC Name

2-bromo-5-(pyridin-3-ylmethoxy)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O/c11-9-5-14-10(6-13-9)15-7-8-2-1-3-12-4-8/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKIOBUOGAHWZLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)COC2=CN=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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